(5Z)-2-[4-(ethylsulfonyl)piperazin-1-yl]-5-(4-fluorobenzylidene)-1,3-thiazol-4(5H)-one
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Overview
Description
2-[4-(Ethylsulfonyl)piperazino]-5-[(Z)-1-(4-fluorophenyl)methylidene]-1,3-thiazol-4-one is a complex organic compound that features a thiazole ring, a piperazine moiety, and a fluorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(Ethylsulfonyl)piperazino]-5-[(Z)-1-(4-fluorophenyl)methylidene]-1,3-thiazol-4-one typically involves multiple steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.
Introduction of the Piperazine Moiety: The piperazine ring can be introduced via nucleophilic substitution reactions, where a suitable piperazine derivative reacts with an electrophilic intermediate.
Ethylsulfonyl Group Addition: The ethylsulfonyl group can be introduced through sulfonation reactions, typically using ethylsulfonyl chloride in the presence of a base.
Fluorophenyl Group Addition: The fluorophenyl group can be introduced through a coupling reaction, such as the Suzuki-Miyaura cross-coupling reaction, using a fluorophenylboronic acid and a suitable halide.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of automated synthesis platforms for high-throughput production.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring and the piperazine moiety.
Reduction: Reduction reactions can occur at the fluorophenyl group and the thiazole ring.
Substitution: The compound can undergo nucleophilic and electrophilic substitution reactions, particularly at the piperazine and thiazole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halides, sulfonyl chlorides, and boronic acids.
Major Products
Oxidation: Oxidized derivatives of the thiazole and piperazine rings.
Reduction: Reduced derivatives of the fluorophenyl group and thiazole ring.
Substitution: Substituted derivatives at the piperazine and thiazole rings.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[4-(Ethylsulfonyl)piperazino]-5-[(Z)-1-(4-fluorophenyl)methylidene]-1,3-thiazol-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- 2-[4-(Methylsulfonyl)piperazino]-5-[(Z)-1-(4-fluorophenyl)methylidene]-1,3-thiazol-4-one
- 2-[4-(Ethylsulfonyl)piperazino]-5-[(Z)-1-(4-chlorophenyl)methylidene]-1,3-thiazol-4-one
- 2-[4-(Ethylsulfonyl)piperazino]-5-[(Z)-1-(4-bromophenyl)methylidene]-1,3-thiazol-4-one
Uniqueness
The unique combination of the ethylsulfonyl group, piperazine moiety, and fluorophenyl group in 2-[4-(Ethylsulfonyl)piperazino]-5-[(Z)-1-(4-fluorophenyl)methylidene]-1,3-thiazol-4-one imparts distinct chemical and biological properties. This makes it a valuable compound for various applications, particularly in medicinal chemistry.
Properties
Molecular Formula |
C16H18FN3O3S2 |
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Molecular Weight |
383.5 g/mol |
IUPAC Name |
(5Z)-2-(4-ethylsulfonylpiperazin-1-yl)-5-[(4-fluorophenyl)methylidene]-1,3-thiazol-4-one |
InChI |
InChI=1S/C16H18FN3O3S2/c1-2-25(22,23)20-9-7-19(8-10-20)16-18-15(21)14(24-16)11-12-3-5-13(17)6-4-12/h3-6,11H,2,7-10H2,1H3/b14-11- |
InChI Key |
WUJNPJBEIATMPE-KAMYIIQDSA-N |
Isomeric SMILES |
CCS(=O)(=O)N1CCN(CC1)C2=NC(=O)/C(=C/C3=CC=C(C=C3)F)/S2 |
Canonical SMILES |
CCS(=O)(=O)N1CCN(CC1)C2=NC(=O)C(=CC3=CC=C(C=C3)F)S2 |
Origin of Product |
United States |
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